3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide is an organic compound that features a bromophenyl group, a furan ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the furan-3-ylmethyl group and the 2-methoxyethyl group. The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide
- 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide
- 3-(2-iodophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide can impart unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing effects can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-21-11-9-19(12-14-8-10-22-13-14)17(20)7-6-15-4-2-3-5-16(15)18/h2-5,8,10,13H,6-7,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALILJHTZDZFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)CCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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